1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one
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Overview
Description
1-{3-Methylidene-8-azabicyclo[321]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their diverse biological activities The presence of the 8-azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of catalytic hydrogenation and cycloaddition reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: A well-known tropane alkaloid used for its anticholinergic properties.
Cocaine: A tropane alkaloid with potent stimulant effects, differing in its ester functional groups.
Uniqueness
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one stands out due to its unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the methylsulfanyl phenyl group.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNFWWRSBJHVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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